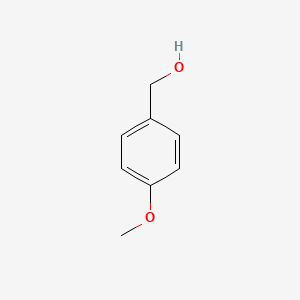

4-Methoxybenzyl alcohol

描述

Historical Context and Evolution of its Role in Organic Synthesis

The journey of 4-Methoxybenzyl alcohol in organic synthesis is intrinsically linked to the development of protecting group chemistry. One of the earliest significant applications of the corresponding 4-methoxybenzyl (PMB) group was in the challenging field of peptide synthesis. In the 1970s, researchers were exploring various protecting groups for the sulfhydryl group of cysteine. A notable study compared benzyl (B1604629), p-methoxybenzyl, and p-methylbenzyl as protecting groups for cysteine in the synthesis of oxytocin (B344502) and [8-arginine]-vasopressin, highlighting the ongoing search for protecting groups with specific stability and cleavage properties. acs.org

The concept of "orthogonal protection," where different protecting groups can be removed under distinct conditions without affecting each other, was a major advancement in multistep synthesis. The p-methoxybenzyl group, introduced by Yonemitsu in 1982 for the protection of alcohols and other nucleophilic functional groups, became a valuable tool in this regard. total-synthesis.com Its unique susceptibility to oxidative cleavage, in addition to the acid lability and hydrogenolysis conditions common to benzyl-type ethers, provided chemists with a new level of strategic flexibility. total-synthesis.comchem-station.com Early work demonstrated its utility in protecting amino acids for peptide synthesis, where it could be introduced by reacting a carboxylic acid with 4-methoxybenzyl chloride. nih.gov Over the years, its application has expanded significantly beyond peptide chemistry into the synthesis of complex natural products and other intricate molecular architectures. wikipedia.org

Significance in Modern Synthetic Methodologies

The significance of this compound in contemporary organic synthesis is primarily centered on its role in forming the p-methoxybenzyl (PMB) protecting group. This group is lauded for its reliability and versatility in safeguarding various functional groups, especially hydroxyl groups.

Strategic Utility in Multistep Organic Synthesis

The PMB group derived from this compound is a cornerstone in the strategic planning of complex, multistep syntheses. Its predictable reactivity and selective removal allow for the sequential unmasking of functional groups, a critical aspect of assembling intricate molecules.

For instance, in the total synthesis of (+)-grandiamide D, the PMB group was used to protect a hydroxyl group. beilstein-journals.org The synthesis involved a Baylis-Hillman reaction with an aldehyde derived from this compound. beilstein-journals.org The PMB group was later removed using trifluoroacetic acid (TFA), demonstrating its stability to the preceding reaction conditions and its lability under specific acidic conditions. beilstein-journals.org

Another example is the synthesis of (+)-saxtoxin, where the electron-donating nature of the PMB group was strategically employed to reduce the electrophilicity of a neighboring sulfonamide, thereby stabilizing the molecule for subsequent transformations. chem-station.com This highlights how the electronic properties of the PMB group can be harnessed to influence the reactivity of other parts of a molecule.

The utility of the PMB group is further exemplified in carbohydrate chemistry. In the synthesis of oligosaccharides, the PMB group is frequently used due to its facile oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov This allows for the selective deprotection of a hydroxyl group while other protecting groups, such as standard benzyl ethers, remain intact. nih.gov This orthogonality is crucial for the controlled assembly of complex carbohydrate structures.

Role in Protecting Group Chemistry

The p-methoxybenzyl (PMB) group is a widely used protecting group for alcohols, amines, and carboxylic acids. fiveable.metotal-synthesis.com It is typically introduced via a Williamson ether synthesis, reacting the alcohol with p-methoxybenzyl chloride or bromide in the presence of a base like sodium hydride. wikipedia.org For base-sensitive substrates, PMB trichloroacetimidate (B1259523) can be used under acidic conditions. chem-station.com

The key to the PMB group's utility lies in its diverse deprotection methods, which allow for its selective removal in the presence of other protecting groups. This is a concept known as orthogonality.

Deprotection Methods for the PMB Group:

Oxidative Cleavage: The most characteristic deprotection method for PMB ethers is oxidative cleavage using reagents like DDQ or CAN. chem-station.comacsgcipr.org The electron-donating methoxy (B1213986) group on the benzene (B151609) ring facilitates this oxidation, making the PMB group more susceptible to these reagents than a standard benzyl (Bn) group. organic-chemistry.orgtotal-synthesis.com This allows for the selective deprotection of a PMB ether in the presence of a Bn ether. nih.gov The mechanism involves the formation of a charge-transfer complex, followed by hydrolysis to release the deprotected alcohol and p-methoxybenzaldehyde. chem-station.com

Acidic Cleavage: PMB ethers are more acid-labile than their corresponding benzyl ethers. total-synthesis.com They can be cleaved with strong acids, or more selectively with milder acidic conditions. chem-station.com For example, a catalytic amount of hydrochloric acid in hexafluoro-2-propanol has been shown to chemoselectively cleave PMB ethers. universiteitleiden.nl Trifluoroacetic acid (TFA) is also a common reagent for this purpose. nih.govbeilstein-journals.org

Catalytic Hydrogenation: Similar to benzyl ethers, PMB ethers can be removed by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source. nih.govorganicchemistrydata.org However, the PMB group is generally more stable towards hydrogenolysis than some other benzyl-type protecting groups like the (2-naphthyl)methyl (NAP) group. This difference in reactivity allows for the selective removal of a NAP group by catalytic hydrogenation in the presence of a PMB group. arkat-usa.orgresearchgate.net

The following table summarizes the orthogonality of the PMB group with other common protecting groups:

| Protecting Group | Stable to PMB Deprotection with DDQ | Stable to PMB Deprotection with Acid (mild) | Stable to PMB Deprotection with H₂/Pd |

| Benzyl (Bn) | Generally stable nih.gov | Stable nih.gov | Cleaved organicchemistrydata.org |

| tert-Butyldimethylsilyl (TBS) | Stable total-synthesis.com | Labile | Stable |

| Tetrahydropyranyl (THP) | Stable total-synthesis.com | Labile | Stable |

| Acetyl (Ac) | Stable | Stable | Stable |

| tert-Butoxycarbonyl (Boc) | Stable nih.gov | Labile | Stable |

| (2-Naphthyl)methyl (NAP) | Labile nih.gov | More stable than PMB arkat-usa.org | Cleaved arkat-usa.orgresearchgate.net |

This selective reactivity makes this compound, through the formation of the PMB protecting group, an indispensable tool for the modern synthetic chemist.

Scope and Objectives of the Research Outline

This article has provided a focused overview of the chemical compound this compound, strictly adhering to its role in advanced chemical research as outlined. The historical context of its application in organic synthesis has been detailed, tracing its evolution as a key protecting group. The significance of this compound in modern synthetic methodologies has been explored through its strategic use in complex multistep syntheses and its versatile role in protecting group chemistry. The content has been structured to be informative and scientifically accurate, based on established research findings, while excluding any information outside the specified scope.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHFRERJPWKJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044357 | |

| Record name | (4-Methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; mp = 24-25 deg C; [Merck Index] White liquid or low-melting solid; mp = 22-25 deg C; [Alfa Aesar MSDS], Solid, colourless to slightly yellow liquid or opaque crystalline mass with a mild, sweet, floral odour | |

| Record name | Benzenemethanol, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anise alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methoxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Anisyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

259.00 to 260.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methoxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2 mg/mL at 20 °C, insoluble in water; poorly soluble in glycols, glycerol; soluble in organic solvents, oils, miscible above 20� (in ethanol) | |

| Record name | 4-Methoxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Anisyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.107-1.115 | |

| Record name | Anisyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0038 [mmHg] | |

| Record name | Anise alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

105-13-5 | |

| Record name | 4-Methoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anise alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHOXYBENZYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4-Methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N6XGV3U49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24 - 25 °C | |

| Record name | 4-Methoxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Synthesis and Derivatization Strategies for 4 Methoxybenzyl Alcohol and Its Conjugates

Formation of 4-Methoxybenzyl (PMB) Esters

The 4-methoxybenzyl (PMB) ester is a widely utilized protecting group for carboxylic acids in organic synthesis due to its stability and the multiple methods available for its mild introduction and cleavage. nih.gov

A direct and mild method for the preparation of PMB esters from carboxylic acids involves the use of N,N'-diisopropyl-O-(4-methoxybenzyl)isourea. This reagent, prepared from 4-methoxybenzyl alcohol and N,N'-diisopropylcarbodiimide with a copper(I) chloride catalyst, reacts efficiently with a diverse range of carboxylic acids at room temperature. tandfonline.com The reaction proceeds in high yield in solvents like THF, acetone, or acetonitrile (B52724), and is tolerant of various functional groups, including alcohols. nih.govtandfonline.com The primary byproduct, diisopropyl urea, is a solid that can be easily removed by filtration. tandfonline.com

Another effective method, particularly for sensitive substrates, is the reaction of a carboxylic acid with 4-methoxyphenyldiazomethane. This approach has been successfully employed for complex molecules, such as β-lactams, providing the corresponding PMB ester in high yield. nih.gov A key advantage of this method is the simple work-up, as the only byproduct is nitrogen gas. nih.gov

A common and straightforward synthesis of PMB esters involves the reaction of this compound with acid chlorides. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov It is a versatile method suitable for a wide array of substrates, especially when the required acid chloride is readily available and inexpensive. nih.gov

Similarly, anhydrides can serve as activated precursors for PMB esters. For instance, many cyclic anhydrides react with this compound upon simple heating to afford the desired ester. nih.gov The reaction can be accelerated by the addition of an amine, such as dicyclohexylamine, allowing the process to occur at or below room temperature. nih.gov

Transesterification, the process of exchanging the alcohol group of an ester, is a viable route to PMB esters. wikipedia.org These reactions are often performed with methyl or ethyl esters as starting materials in the presence of an acid catalyst. nih.gov The equilibrium of the reaction is driven toward the PMB ester product by removing the more volatile methanol (B129727) or ethanol (B145695) byproduct through distillation. nih.govwikipedia.org

In certain cases, an external catalyst is not required. For example, specific β-ketoesters can undergo uncatalyzed transesterification with this compound when refluxed in toluene, achieving high yields. nih.gov This is attributed to the enol form of the β-ketoester, which can form an intramolecular hydrogen bond that activates the ester for exchange. nih.gov Another approach involves using the lithium salt of this compound, formed in situ with n-butyllithium, which can react with methyl esters to yield the PMB ester. nih.gov

Aldehydes can be directly converted into their corresponding PMB esters through Stetter-type chemistry. nih.gov The Stetter reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a thiazolium salt or cyanide. organic-chemistry.org In this context, an aldehyde reacts with a PMB-containing electrophile in the presence of a thiazolium salt catalyst. For example, the reaction of 4-bromobenzaldehyde (B125591) with PMB-Br and a thiazolium salt afforded the corresponding PMB ester in 71% yield. nih.gov This method is particularly effective for electron-deficient aromatic aldehydes and offers a notable single-step transformation from an aldehyde to an ester, a process that typically requires multiple steps. nih.gov

Formation of 4-Methoxybenzyl (PMB) Ethers

The 4-methoxybenzyl (PMB) ether is a crucial protecting group for alcohols in organic synthesis, valued for its stability across a wide range of reaction conditions and its susceptibility to mild cleavage. rsc.org

Traditional methods for forming PMB ethers, such as the Williamson ether synthesis and trichloroacetimidate (B1259523) coupling reactions, often necessitate strongly basic or acidic conditions, which can be incompatible with complex, sensitive substrates. rsc.orggoogle.com

To circumvent these limitations, newer methods operating under neutral conditions have been developed. One such strategy involves the reagent 2-(4-methoxybenzyloxy)-4-methylquinoline (B1627302). This compound is prepared by heating a mixture of this compound, 2-chlorolepidine, and potassium hydroxide (B78521) in toluene. rsc.orggoogle.com In the presence of an alcohol, this reagent reacts with methyl triflate to generate a neutral organic salt that efficiently transfers the PMB group to the alcohol substrate in high yield and under mild conditions. rsc.orgresearchgate.net This method has been shown to be effective for a range of primary and secondary alcohols. rsc.org

Williamson Ether Synthesis and Variations

The Williamson ether synthesis is a cornerstone in organic chemistry for the formation of ethers, and it is a principal method for preparing 4-methoxybenzyl (PMB) ethers. total-synthesis.comwikipedia.org This SN2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of this compound, it is first deprotonated by a strong base to form the more nucleophilic 4-methoxybenzyl alkoxide. This alkoxide then reacts with a primary alkyl halide to yield the corresponding ether. wikipedia.orgkhanacademy.org

Commonly used strong bases for this deprotonation include sodium hydride (NaH) and potassium hydride (KH). masterorganicchemistry.com The choice of solvent is also crucial, with polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) being frequently employed to facilitate the S_N2 reaction. masterorganicchemistry.comjk-sci.com

Reaction Scheme:

Step 1: Deprotonation of this compound CH₃OC₆H₄CH₂OH + NaH → CH₃OC₆H₄CH₂O⁻Na⁺ + H₂

Step 2: Nucleophilic substitution CH₃OC₆H₄CH₂O⁻Na⁺ + R-X → CH₃OC₆H₄CH₂OR + NaX (where R is a primary alkyl group and X is a halide)

Variations of the Williamson ether synthesis have been developed to improve efficiency and expand its applicability, particularly for industrial-scale synthesis. One such variation involves using weaker alkylating agents at high temperatures (around 300 °C), which can make the process more cost-effective and environmentally friendly by avoiding the production of large amounts of salt byproducts. researchgate.net Another variation utilizes phase-transfer catalysis to enhance the reaction rate and yield, especially when dealing with reactants that have low solubility in the reaction medium.

For the synthesis of aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃) are often used. jk-sci.com It is important to note that tertiary or sterically hindered alkyl halides are not suitable for this reaction as they tend to undergo E2 elimination, leading to the formation of alkenes instead of the desired ether. jk-sci.comlibretexts.org

Stereoselective Etherification Methods

While the Williamson ether synthesis is a robust method, achieving stereoselectivity in ether formation often requires more specialized approaches, particularly when a new stereocenter is formed during the reaction. Since the Williamson synthesis proceeds via an S_N2 mechanism, if the alkyl halide substrate is chiral, the reaction will result in an inversion of stereochemistry at the electrophilic carbon. libretexts.org

For the stereoselective introduction of the 4-methoxybenzyl group, methods that utilize chiral catalysts or auxiliaries are employed. For instance, a chiral alcohol can be deprotonated and reacted with 4-methoxybenzyl chloride, preserving the stereochemistry of the alcohol.

More advanced methods for stereoselective etherification include:

Catalytic Asymmetric Alkoxylation: This involves the use of chiral catalysts, often based on transition metals, to control the stereochemical outcome of the etherification reaction.

Use of Chiral Leaving Groups: By employing a substrate with a chiral leaving group, it is possible to influence the direction of nucleophilic attack and achieve stereoselectivity.

Intramolecular Reactions: In cases where the alcohol and the leaving group are part of the same molecule, an intramolecular Williamson ether synthesis can lead to the formation of cyclic ethers with defined stereochemistry, influenced by the conformational constraints of the starting material. masterorganicchemistry.comlibretexts.org

These methods are particularly important in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is essential.

Protection of Other Nucleophilic Functional Groups with PMB

The 4-methoxybenzyl (PMB) group is a versatile and widely used protecting group in organic synthesis, not only for alcohols but also for a variety of other nucleophilic functional groups. total-synthesis.com Its popularity stems from its stability under many reaction conditions and the multiple methods available for its removal, which allows for selective deprotection in the presence of other protecting groups. total-synthesis.comnih.gov

Amines and Amides (N-Protection)

The PMB group is frequently employed for the N-protection of amines and amides. total-synthesis.comresearchgate.net The introduction of the PMB group onto a nitrogen atom can be achieved by reacting the amine or amide with 4-methoxybenzyl chloride (PMB-Cl) in the presence of a base. nih.gov

The PMB group is particularly useful in peptide synthesis and the synthesis of nitrogen-containing heterocycles. researchgate.netthieme-connect.de It is stable to a range of conditions but can be readily cleaved when desired. Common methods for the deprotection of N-PMB groups include:

Oxidative Cleavage: Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a mild and efficient method for removing the PMB group. clockss.org

Acidolysis: Strong acids like trifluoroacetic acid (TFA) can also be used for deprotection. researchgate.netcommonorganicchemistry.com

Catalytic Hydrogenation: While effective, this method is less selective as it can also cleave other protecting groups like benzyl (B1604629) groups. researchgate.netgoogle.com

The choice of deprotection method depends on the other functional groups present in the molecule, allowing for orthogonal protection strategies. organic-chemistry.org

| Protection Method | Reagents | Deprotection Method | Reagents |

| N-Alkylation | Amine/Amide, PMB-Cl, Base | Oxidative Cleavage | DDQ |

| Acidolysis | TFA | ||

| Catalytic Hydrogenation | H₂, Pd/C |

Thiols

Thiols are highly nucleophilic and prone to oxidation, making their protection a crucial step in many synthetic sequences. thieme-connect.de The PMB group serves as an effective protecting group for the thiol functional group, forming a stable thioether linkage. total-synthesis.com The S-PMB group can be introduced by reacting the thiol with 4-methoxybenzyl chloride in the presence of a base.

The resulting 4-methoxybenzyl thioether is stable under various conditions but can be selectively cleaved when needed. Methods for the deprotection of S-PMB groups include:

Treatment with Mercuric Acetate: This method effectively removes the PMB group from the sulfur atom. google.com

Strong Acids: Strong acids can also be used for the cleavage of the S-PMB bond.

The 3,4-dimethoxybenzyl group, a related protecting group, has been shown to be cleavable during monolayer formation on gold surfaces, highlighting the tunability of deprotection conditions. sciopen.com

The use of PMB and related benzyl-type protecting groups is well-established in peptide chemistry for the protection of cysteine residues. researchgate.netacs.orgnih.gov

| Protection Method | Reagents | Deprotection Method | Reagents |

| S-Alkylation | Thiol, PMB-Cl, Base | Metal-assisted Cleavage | Hg(OAc)₂ |

| Acidolysis | Strong Acid |

Phosphates

The protection of phosphate (B84403) groups is essential in the synthesis of phosphorylated biomolecules like nucleotides and phospholipids. nih.gov The PMB group can be used to protect the acidic hydroxyl groups of phosphates, forming phosphate esters. total-synthesis.comnih.gov The introduction of the PMB group can be achieved by reacting the phosphate with this compound under appropriate coupling conditions or by using a phosphoramidite (B1245037) reagent derived from this compound. researchgate.net

PMB-protected phosphates are stable to a variety of reaction conditions, including those used in glycosylation reactions. nih.gov The deprotection of PMB-protected phosphates can be achieved under acidic conditions or through oxidative methods. nih.gov For instance, in the synthesis of calyculin A, a weaker acid like hydrofluoric acid was used to deprotect a PMB-protected phosphate. nih.gov Photoremovable protecting groups have also been developed for phosphates, offering an alternative deprotection strategy using light. beilstein-journals.org

| Protection Method | Reagents | Deprotection Method | Reagents |

| Esterification | Phosphate, PMB-OH, Coupling agent | Acidolysis | HF, TFA |

| Phosphoramidite Chemistry | Phosphoramidite, Activator | Oxidative Cleavage | I₂, H₂O |

Iii. Mechanistic Investigations of 4 Methoxybenzyl Protecting Group Transformations

Mechanisms of PMB Group Introduction

The formation of a PMB ether to protect an alcohol function typically proceeds through nucleophilic substitution reactions. The specific mechanism and choice of reagents are often dictated by the substrate's complexity and sensitivity to acidic or basic conditions.

The most prevalent method for introducing the PMB group is the Williamson ether synthesis, a classic example of a bimolecular nucleophilic substitution (SN2) reaction. total-synthesis.comwikipedia.org The mechanism involves two key steps:

Deprotonation: A moderately strong base is used to deprotonate the alcohol (ROH), generating a more nucleophilic alkoxide ion (RO⁻). Common bases for this purpose include sodium hydride (NaH) in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). total-synthesis.comtotal-synthesis.com

Nucleophilic Attack: The resulting alkoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of a para-methoxybenzyl halide, such as p-methoxybenzyl chloride (PMB-Cl). This attack occurs from the backside relative to the leaving group (e.g., Cl⁻), leading to the formation of the PMB ether (RO-PMB) and a salt byproduct. total-synthesis.comuwindsor.camasterorganicchemistry.com

The reaction proceeds via a concerted mechanism, where the bond formation between the alkoxide oxygen and the benzylic carbon occurs simultaneously with the cleavage of the carbon-halide bond. masterorganicchemistry.com The SN2 pathway is favored for primary and secondary alcohols. For sterically hindered alcohols, this method can be sluggish. total-synthesis.com

To accommodate a wider range of substrates, particularly those sensitive to strong bases or sterically hindered, alternative reagents and catalysts are employed.

p-Methoxybenzyl Trichloroacetimidate (B1259523): For base-sensitive or sterically demanding alcohols, p-methoxybenzyl trichloroacetimidate is a highly effective reagent. total-synthesis.comchem-station.com This method proceeds under acidic conditions. The trichloroacetimidate is activated by a Brønsted or Lewis acid catalyst, which protonates the imidate nitrogen, making the p-methoxybenzyl group a potent electrophile. The alcohol then attacks the benzylic carbon, and the trichloroacetamide (B1219227) anion acts as the leaving group. This method is noted for its high reactivity, even with hindered tertiary alcohols. total-synthesis.com

The following table summarizes various catalytic systems used for the protection of alcohols using p-methoxybenzyl trichloroacetimidate.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| TfOH | CH₂Cl₂ | 0 | 3 | 75 |

| Sc(OTf)₃ | PhMe | 0 | 2 | 94 |

| La(OTf)₃ | THF | RT | 3 | 90 |

| Data sourced from SynArchive. |

Other Reagents and Catalysts:

Neutral Transfer Reagents: To avoid both strongly acidic and basic conditions, neutral PMB transfer reagents have been developed. For instance, 2-(4-methoxybenzyloxy)-4-methylquinoline (B1627302) can be activated with methyl triflate to generate a reactive lepidinium salt in situ, which then transfers the PMB group to an alcohol under neutral conditions, with magnesium oxide often added as an acid scavenger. orgsyn.orgresearchgate.net

Phase-Transfer Catalysts: For slow Williamson ether synthesis reactions, a catalytic amount of tetrabutylammonium (B224687) iodide can be added to accelerate the reaction. total-synthesis.com The iodide ion displaces the chloride or bromide from PMB-Cl or PMB-Br, forming the more reactive PMB-I in situ, which is then more readily attacked by the alkoxide.

Mechanisms of PMB Group Deprotection

A key advantage of the PMB group is its facile removal under oxidative conditions, providing an orthogonal deprotection strategy relative to other protecting groups like the simple benzyl (B1604629) (Bn) group. total-synthesis.comchem-station.com

Oxidative cleavage of PMB ethers is highly efficient due to the electronic properties of the para-methoxy substituent. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly used. acs.orgresearchgate.net

The deprotection of PMB ethers using DDQ proceeds through a Single Electron Transfer (SET) mechanism. total-synthesis.comtotal-synthesis.com The electron-rich PMB ether interacts with the electron-deficient quinone (DDQ) to form a charge-transfer complex. chem-station.comnih.gov

The key steps in the DDQ-mediated deprotection are:

Formation of a Charge-Transfer Complex: The aromatic ring of the PMB ether (electron donor) and the DDQ molecule (electron acceptor) associate to form a colored charge-transfer complex. chem-station.com

Single Electron Transfer (SET): An electron is transferred from the electron-rich PMB ether to DDQ, generating a radical cation of the PMB ether and the radical anion of DDQ. total-synthesis.comtotal-synthesis.com

Formation of a Benzylic Oxonium Ion: The radical cation is highly unstable and quickly collapses to form a stabilized benzylic oxonium ion and the reduced hydroquinone (B1673460) form of DDQ after proton exchange. total-synthesis.com

Hydrolysis: Water present in the reaction medium attacks the electrophilic benzylic carbon of the oxonium ion. total-synthesis.comtotal-synthesis.com This leads to the formation of a hemiacetal intermediate.

Fragmentation: The hemiacetal is unstable and fragments to release the free alcohol, p-anisaldehyde, and a proton. total-synthesis.comtotal-synthesis.com

The mechanism with Ceric Ammonium Nitrate (CAN) is also believed to proceed via a similar single electron transfer pathway, where the Ce(IV) species acts as the oxidant. researchgate.net

The presence of the methoxy (B1213986) group at the para position is fundamental to the success of oxidative deprotection. total-synthesis.comtotal-synthesis.com Its electron-donating nature, through resonance, significantly increases the electron density of the aromatic ring. This has two critical consequences:

Facilitation of SET: The increased electron density lowers the oxidation potential of the PMB ether, making the initial single electron transfer to the oxidant (like DDQ) much more favorable compared to an unsubstituted benzyl ether. total-synthesis.comacs.org

Stabilization of Intermediates: The methoxy group effectively stabilizes the key intermediates formed after the electron transfer—the radical cation and the subsequent benzylic oxonium ion—through resonance delocalization. total-synthesis.comtotal-synthesis.com This stabilization lowers the activation energy for the entire process, allowing the reaction to proceed under mild conditions where a standard benzyl ether would remain intact.

This unique electronic feature is what grants the PMB group its valuable orthogonality, allowing for its selective removal in the presence of other protecting groups. total-synthesis.com

Oxidative Deprotection Mechanisms

Side Reactions and Scavengers in Oxidative Cleavage

The oxidative cleavage of 4-methoxybenzyl (PMB) ethers, while efficient, is susceptible to side reactions stemming from the reactive intermediates generated during the process. The primary oxidant used for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which facilitates a single electron transfer (SET) from the electron-rich PMB group. total-synthesis.com This process ultimately liberates the protected alcohol, but also produces byproducts such as 4-methoxybenzaldehyde (B44291) (anisaldehyde) and the 4-methoxybenzyl carbocation. total-synthesis.com

A significant drawback of this method is the potential for these electrophilic intermediates to react with other nucleophilic functional groups present in the substrate, leading to undesired products or polymerization. total-synthesis.com To mitigate these side reactions, nucleophilic scavengers are commonly added to the reaction mixture. These scavengers are designed to trap the reactive carbocations and aldehydes. Thiols are frequently employed for this purpose. total-synthesis.com

Furthermore, the powerful oxidizing nature of reagents like DDQ can lead to a lack of chemoselectivity. Substrates containing other electron-rich moieties, such as dienes or trienes, may be susceptible to unintended oxidation by DDQ. total-synthesis.com This reactivity is logical, as electron-rich functional groups are inherently nucleophilic and thus prone to reaction with strong oxidants. total-synthesis.com Careful consideration of the substrate's functional group tolerance is therefore crucial when planning an oxidative deprotection strategy.

Acid-Mediated Deprotection Mechanisms

The cleavage of the PMB group under acidic conditions is a fundamental deprotection strategy that proceeds via the formation of a stabilized carbocation. This method offers an alternative to oxidative or reductive pathways and can be modulated by the choice of acid—either a Brønsted or Lewis acid.

Protonation and Carbocation Formation

The mechanism of acid-mediated deprotection begins with the protonation of the ether oxygen by an acid. ucla.edu This initial step forms an oxonium ion, weakening the benzylic carbon-oxygen bond. ucla.edu Subsequent cleavage of this bond results in the release of the free alcohol and the formation of the 4-methoxybenzyl carbocation. ucla.edunih.gov

This carbocation is significantly stabilized by the electron-donating effect of the para-methoxy group through resonance. The stability of this intermediate is a key factor in the lability of the PMB group under acidic conditions compared to an unsubstituted benzyl group. total-synthesis.com The generated carbocation is then typically trapped by a nucleophilic scavenger present in the reaction medium to prevent side reactions with the substrate or solvent. nih.gov

Influence of Brønsted Acids (e.g., TFA, TfOH, HCl)

A variety of Brønsted acids can effectively cleave PMB ethers and esters. The choice of acid and reaction conditions allows for tuning the reactivity and selectivity of the deprotection.

Trifluoroacetic Acid (TFA): TFA is a commonly used reagent for PMB group removal. It is effective even in moderate concentrations, such as 10% TFA in a solvent like dichloromethane (B109758), for cleaving PMB esters quantitatively. nih.gov The mechanism involves protonation followed by the loss of the stable 4-methoxybenzyl carbocation. nih.gov Steric hindrance around the ester or ether linkage appears to have only a minor impact on the efficiency of TFA-mediated cleavage. nih.gov

Trifluoromethanesulfonic Acid (TfOH): As a very strong Brønsted acid, triflic acid (TfOH) can cleave PMB ethers under mild conditions. ucla.edu An efficient protocol involves using a substoichiometric amount of TfOH (e.g., 0.5 equivalents) in dichloromethane at room temperature, often in the presence of an external scavenger like 1,3-dimethoxybenzene (B93181). ucla.edu This method can exhibit good functional group tolerance, leaving other acid-sensitive groups like acetates and allyl ethers intact. ucla.edu

Other Acids: Weaker acids can also be employed, though they typically require more forcing conditions. For instance, refluxing acetic acid has been shown to cleave PMB esters, whereas the reaction does not proceed at room temperature. nih.gov

| Brønsted Acid | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | 10% in CH₂Cl₂ | Widely used; effective for both ethers and esters. nih.gov |

| Trifluoromethanesulfonic Acid (TfOH) | 0.5 eq., CH₂Cl₂, with scavenger (e.g., 1,3-dimethoxybenzene) | Very strong acid, allows for mild conditions; can be highly selective. ucla.edu |

| Acetic Acid (AcOH) | Refluxing | Weaker acid requiring higher temperatures; ineffective at room temperature. nih.gov |

Reductive Deprotection Mechanisms

Reductive methods offer a distinct pathway for the removal of the 4-methoxybenzyl protecting group, often involving catalytic hydrogenation. This approach is mechanistically different from oxidative or acid-mediated cleavage and provides an important orthogonal strategy in complex syntheses.

Catalytic Hydrogenation Pathways

Similar to standard benzyl (Bn) ethers, PMB ethers and esters can be deprotected via catalytic hydrogenation. nih.govorganic-chemistry.org This process involves a transition metal catalyst, a source of hydrogen, and results in the cleavage of the benzylic C-O bond.

The reaction typically proceeds on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pd(OH)₂), also known as Pearlman's catalyst. nih.gov The substrate adsorbs to the catalyst surface, where the benzylic C-O bond is cleaved by hydrogenolysis. The products of this reaction are the deprotected alcohol and 4-methylanisole (B47524) (p-cresol methyl ether). organic-chemistry.org

Chemo-selectivity in Reductive Cleavage

Reductive cleavage of 4-methoxybenzylidene acetals offers a powerful tool for the regioselective formation of 4-O-PMB ethers. The selectivity of this reaction is highly dependent on reaction conditions, particularly temperature and reagent concentrations. For instance, the reductive ring opening of pyranosidic 4,6-p-methoxybenzylidene acetals with a combination of borane (B79455) tribromide (BH3) and dibutylboron triflate (Bu2BOTf) in tetrahydrofuran (THF) can be precisely controlled. At 0°C, the reaction exclusively yields the 4-O-p-methoxybenzyl ethers. Conversely, conducting the reaction at a significantly lower temperature of -78°C leads to the predominant formation of 6-O-PMB ethers in high yields nih.gov.

This temperature-dependent selectivity can be rationalized by considering kinetic versus thermodynamic control. At higher temperatures (0°C), the reaction is under thermodynamic control, favoring the formation of the more stable 4-O-PMB ether. This is attributed to the Lewis-acid coordination of the more sterically accessible O-6 oxygen atom. At lower temperatures (-78°C), the reaction is under kinetic control, where protonation of the more basic but sterically hindered O-4 oxygen atom prevails, leading to the formation of the 6-O-PMB ether nih.gov.

The chemo-selectivity of reductive cleavage is further highlighted by its compatibility with various acid-sensitive functional groups, such as allyl and enol ethers, which remain intact under the optimized low-temperature conditions nih.gov. This orthogonality is crucial in the synthesis of complex molecules where multiple protecting groups are employed.

| Reaction Condition | Predominant Product | Mechanistic Control | Key Factor |

| 0°C | 4-O-p-methoxybenzyl ether | Thermodynamic | Lewis-acid coordination at O-6 |

| -78°C | 6-O-p-methoxybenzyl ether | Kinetic | Protonation at O-4 |

Photochemical Deprotection Mechanisms

Photochemical methods provide a mild and often highly selective means for the deprotection of PMB ethers. These reactions are typically initiated by photoinduced electron transfer and can be facilitated by photocatalysts.

The core mechanism of photochemical deprotection of PMB ethers involves a single electron transfer (SET) from the electron-rich PMB ether to a photosensitizer. This process generates a radical cation of the PMB ether, which is the key intermediate in the cleavage reaction acs.orgnih.gov. The photosensitizer, upon absorption of light, is promoted to an excited state with sufficient oxidizing potential to accept an electron from the PMB ether.

Following the initial electron transfer, the subsequent steps can vary depending on the specific reaction conditions and the nature of the substrate. However, a common pathway involves the fragmentation of the radical cation to generate the deprotected alcohol and a 4-methoxybenzyl cation. This cation can then be trapped by a nucleophile present in the reaction mixture, such as water or an alcohol solvent.

Mechanistic studies support the single electron oxidation of the PMB ether as the primary step in this deprotection method acs.orgnih.gov. This is often corroborated by photophysical measurements and the identification of reaction intermediates. The efficiency of the photoinduced electron transfer can be influenced by factors such as the choice of photosensitizer, the solvent, and the presence of additives.

The efficiency and selectivity of photochemical deprotection can be significantly enhanced by the use of photocatalysts. A notable example is the flavin-zinc(II)-cyclen complex, which effectively catalyzes the photooxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde nih.govresearchgate.netresearchgate.net. This system provides a model for the deprotection of PMB ethers, as the initial step of the reaction is analogous to the activation of the PMB group.

The flavin-zinc(II)-cyclen complex possesses a covalently linked substrate binding site (the zinc(II)-cyclen moiety) and a chromophore unit (the flavin) nih.govresearchgate.net. The zinc(II) center coordinates with the hydroxyl group of the this compound, bringing it into close proximity to the flavin chromophore. Upon irradiation with visible light, an intramolecular photoinduced electron transfer occurs from the coordinated benzyl alcohol to the excited flavin chromophore nih.govresearchgate.net.

This intramolecular process is significantly more efficient than the corresponding intermolecular reaction with a flavin chromophore that lacks a binding site, resulting in a quantum yield that is 30 times higher nih.govresearchgate.net. In the presence of air, the reduced flavin is reoxidized, allowing for a catalytic cycle where only a small amount of the photocatalyst is required for the conversion of the alcohol nih.govresearchgate.net. The turnover number of the catalyst can be increased by using high concentrations of the benzyl alcohol substrate nih.govresearchgate.net. This elegant system demonstrates the power of supramolecular organization in enhancing the efficiency of photochemical reactions.

| Photocatalyst | Mechanism | Key Features | Outcome |

| Flavin-Zinc(II)-Cyclen | Intramolecular Photoinduced Electron Transfer | Covalently linked binding site and chromophore | High quantum yield, catalytic turnover |

Electrochemical Deprotection Mechanisms

Electrochemical methods offer a green and efficient alternative for the cleavage of PMB ethers, avoiding the need for stoichiometric chemical oxidants soton.ac.ukacs.orgsemanticscholar.orgnih.gov. These methods rely on the direct or indirect oxidation of the PMB group at an anode.

The direct anodic cleavage of PMB ethers involves the oxidation of the p-methoxybenzyl group at the surface of an anode. This process generates a radical cation intermediate, similar to the photochemical deprotection mechanism. The electron-donating methoxy group on the aromatic ring lowers the oxidation potential of the PMB ether, making it susceptible to anodic oxidation.

The reaction is typically carried out in a protic solvent, such as methanol (B129727), which serves both as the solvent and as a nucleophile to trap the resulting 4-methoxybenzyl cation. The primary products of the electrolysis are the deprotected alcohol and p-methoxybenzaldehyde dimethyl acetal, which is formed from the reaction of the 4-methoxybenzyl cation with methanol soton.ac.uksemanticscholar.orgnih.gov.

The selectivity of the anodic cleavage can be controlled by adjusting the applied current and other electrochemical parameters. For instance, in the deprotection of substrates containing other oxidizable functional groups, such as Boc-protected amines, a reduced current can be used to avoid over-oxidation soton.ac.uk. The anodic cleavage of the PMB group has been shown to be compatible with a range of other common alcohol protecting groups, including OTHP, OAc, OTBDPS, OTBS, and OBn soton.ac.uk.

The application of flow electrolysis to the electrochemical deprotection of PMB ethers offers several advantages, including improved efficiency, scalability, and safety. In a flow electrolysis setup, the reaction solution is continuously passed through an electrochemical flow reactor, allowing for precise control over the reaction conditions and efficient mass transport soton.ac.uksemanticscholar.orgnih.gov.

The use of an undivided electrochemical flow reactor simplifies the experimental setup and allows for high conversions in a single pass soton.ac.ukacs.orgsemanticscholar.orgnih.gov. This method has been successfully applied to a variety of substrates, achieving high yields and productivities of up to 7.5 g h–1 soton.ac.ukacs.org. A key advantage of this approach is that the electrolyte, such as tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et4NBF4), can be recovered and reused, further enhancing the sustainability of the process soton.ac.ukacs.orgsemanticscholar.org.

The efficiency of the flow electrolysis process can be influenced by factors such as the flow rate, current, and the nature of the electrodes. For example, using a carbon/PVDF anode and a stainless steel cathode has proven effective for the deprotection of a range of PMB ethers soton.ac.uk. The current efficiencies for electrochemical deprotection in flow are typically around 50%, which is expected under conditions of excess current due to solvent oxidation and the formation of minor byproducts soton.ac.uk.

| Parameter | Substrate | Current (mA) | Yield (%) | Reference |

| Current | PMB ether of 3-phenylpropanol | 135 | 92 | soton.ac.uk |

| Substrate Scope | PMB ether with OTBS group | 70 | 70 | soton.ac.uk |

| Selectivity | PMB ether with Boc-protected amine | 80 | 83 | soton.ac.uk |

Miscellaneous Deprotection Methods and Their Underlying Mechanisms

Beyond the well-trodden paths of strong acids and oxidative reagents, a number of alternative methods for the cleavage of 4-methoxybenzyl ethers have been developed. These techniques, often employing novel reagents or energy sources, provide synthetic chemists with a broader toolkit for achieving selective deprotection in complex molecular architectures.

Photochemical Deprotection

The cleavage of PMB ethers can be initiated by photochemical means, a method that often proceeds under neutral and mild conditions. The underlying mechanism is believed to involve a single-electron transfer (SET) from the electron-rich 4-methoxybenzyl group to a photosensitizer. This process generates a radical cation, which is highly unstable and readily fragments to release the free alcohol and a 4-methoxybenzyl cation. The latter is then trapped by a nucleophilic solvent or scavenger. This metal-free approach is particularly advantageous for substrates sensitive to harsh redox reagents. nih.govacs.org

Electrochemical Cleavage

Electrochemical methods offer a reagent-free alternative for the deprotection of PMB ethers, relying on an electric current to drive the cleavage reaction. This technique is typically carried out in an undivided electrochemical flow reactor. The mechanism involves the anodic oxidation of the 4-methoxybenzyl ether, leading to the formation of a radical cation intermediate, similar to the photochemical process. Subsequent fragmentation yields the deprotected alcohol and the 4-methoxybenzyl cation, which is then trapped by the solvent, often methanol, to form 4-methoxybenzaldehyde dimethyl acetal. This method has been successfully applied to a variety of substrates, showcasing its potential for clean and efficient deprotection. soton.ac.uknih.govacs.org

Below is a table summarizing the electrochemical deprotection of various PMB ethers:

| Entry | Substrate | Product | Yield (%) |

| 1 | 4-Methoxybenzyl-protected cyclohexanol | Cyclohexanol | 93 |

| 2 | PMB-protected geraniol | Geraniol | 85 |

| 3 | PMB-protected cholesterol | Cholesterol | 78 |

| 4 | Di-PMB protected 1,4-butanediol | 1,4-Butanediol | 88 |

Table 1: Electrochemical deprotection of selected 4-methoxybenzyl ethers. Yields are isolated yields. soton.ac.uk

Nitroxyl (B88944) Radical-Catalyzed Oxidation

A catalytic oxidative deprotection of PMB ethers can be achieved using nitroxyl radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA). The mechanism is proposed to involve the oxidation of the nitroxyl radical to a highly reactive oxoammonium ion by the co-oxidant. This oxoammonium ion then abstracts a hydride from the benzylic position of the PMB ether, leading to the formation of an oxocarbenium ion. This intermediate is subsequently hydrolyzed to afford the deprotected alcohol and 4-methoxybenzaldehyde. This method is valued for its catalytic nature and mild reaction conditions. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org

The following table illustrates the scope of the nitroxyl radical-catalyzed deprotection:

| Entry | Substrate | Co-oxidant | Time (h) | Yield (%) |

| 1 | PMB-protected 1-phenylethanol | PIFA | 1 | 95 |

| 2 | PMB-protected menthol | PIFA | 2 | 92 |

| 3 | PMB-protected 4-phenyl-2-butanol | PIFA | 1.5 | 90 |

| 4 | PMB-protected 1-octanol | PIFA | 1 | 98 |

Table 2: Nitroxyl radical-catalyzed oxidative deprotection of various PMB ethers. organic-chemistry.orgorganic-chemistry.org

Acid-Catalyzed Deprotection with Cation Scavengers

While strong acids can cleave PMB ethers, milder acidic conditions can be employed in the presence of a suitable cation scavenger. For instance, triflic acid (TfOH) in the presence of 1,3-dimethoxybenzene can efficiently deprotect PMB ethers. The mechanism involves the initial protonation of the ether oxygen by the strong acid, followed by cleavage to form the alcohol and the 4-methoxybenzyl cation. The highly reactive cation is then rapidly trapped by the electron-rich scavenger via a Friedel-Crafts alkylation reaction. This prevents the cation from participating in undesired side reactions with other functional groups in the substrate. ucla.edu

Zinc Triflate-Catalyzed Deprotection

Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) serves as a mild Lewis acid catalyst for the cleavage of PMB ethers. The reaction is typically carried out in acetonitrile (B52724) at room temperature. The mechanism is believed to involve the coordination of the Lewis acidic zinc center to the ether oxygen, which weakens the C-O bond. This facilitates the cleavage of the bond, releasing the alcohol and the 4-methoxybenzyl cation, which is subsequently trapped. This method is noted for its selectivity, as it often leaves other acid-sensitive protecting groups intact. researchgate.neteurekaselect.com

Deprotection Using Chlorosulfonyl Isocyanate-Sodium Hydroxide

A two-step procedure involving chlorosulfonyl isocyanate (CSI) followed by treatment with sodium hydroxide offers another route for the deprotection of PMB ethers. While the detailed mechanism is not extensively elucidated in readily available literature, it is proposed that the reaction of the PMB ether with CSI leads to the formation of an intermediate, likely a sulfamate (B1201201) derivative. Subsequent hydrolysis of this intermediate with sodium hydroxide furnishes the deprotected alcohol. This method has been reported to be mild and effective for both benzyl and p-methoxybenzyl ethers. researchgate.netsemanticscholar.orgelsevierpure.com

Reductive Cleavage

Under specific conditions, the 4-methoxybenzyl group can be removed reductively. For example, the combination of sodium cyanoborohydride and a Lewis acid or a protic acid can effect the cleavage of PMB ethers. The mechanism likely involves the coordination of the acid to the ether oxygen, making it a better leaving group. A subsequent hydride transfer from the cyanoborohydride to the benzylic carbon results in the cleavage of the C-O bond, yielding the deprotected alcohol and 4-methylanisole. This method can be advantageous when oxidative or strongly acidic conditions need to be avoided.

Iv. Advanced Applications of 4 Methoxybenzyl Alcohol in Complex Molecule Synthesis

Total Synthesis of Natural Products

The journey to synthesize complex natural products often involves numerous steps and the careful orchestration of various chemical reactions. Protecting groups are essential in this process to mask reactive functional groups and prevent unwanted side reactions. The PMB group has proven to be particularly useful in this regard, owing to its stability under a range of conditions and its selective deprotection methods. total-synthesis.com

The strategic incorporation and removal of the PMB group are critical in the successful synthesis of many natural products. Its stability allows it to withstand various reaction conditions, while its selective cleavage provides chemists with the flexibility to unmask a hydroxyl group at a precise moment in a synthetic sequence.

A notable example of the strategic use of PMB protection is in the total synthesis of (+)-saxitoxin, a potent neurotoxin. chem-station.com In this complex synthesis, the electron-donating nature of the PMB group was utilized to decrease the electrophilicity of a neighboring sulfonamide, thereby stabilizing the molecule during subsequent transformations. chem-station.com This highlights how the electronic properties of the PMB group can be strategically exploited beyond simple protection.

Another example is found in the synthesis of the fungal metabolite sterepolide. In this synthesis, a PMB ether was employed to protect a key alcohol. Interestingly, during the deprotection step using an excess of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), the allylic O-PMB group was not only cleaved but also over-oxidized directly to a ketone. This serendipitous transformation conveniently yielded the target natural product, saving a synthetic step.

The primary method for introducing the PMB group is the Williamson ether synthesis, where an alkoxide reacts with p-methoxybenzyl chloride (PMB-Cl) in the presence of a base like sodium hydride. total-synthesis.com For sterically hindered alcohols, more reactive reagents such as PMB-trichloroacetimidate can be used under acidic conditions. total-synthesis.com

Deprotection of PMB ethers is most commonly achieved through oxidative cleavage with DDQ. chem-station.com The reaction proceeds via a single electron transfer (SET) mechanism, where the electron-donating methoxy (B1213986) group of the PMB ether stabilizes the resulting radical and oxonium ion intermediates. total-synthesis.com This mechanism allows for the selective cleavage of PMB ethers in the presence of other protecting groups that are not susceptible to oxidation.

| Process | Reagent | Typical Conditions | Notes |

|---|---|---|---|

| Protection | p-Methoxybenzyl chloride (PMB-Cl) | Sodium hydride (NaH) in THF/DMF | Standard Williamson ether synthesis. total-synthesis.com |

| Protection | PMB-trichloroacetimidate | Catalytic acid | Effective for hindered alcohols. total-synthesis.com |

| Deprotection | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane (B109758)/water | Oxidative cleavage. chem-station.com |

| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane | Acid-mediated cleavage. commonorganicchemistry.com |

Orthogonal protecting groups are a class of protecting groups that can be removed under distinct conditions in the presence of each other. This allows for the selective deprotection of one functional group while others remain protected, a crucial strategy in the synthesis of complex molecules with multiple reactive sites. The PMB group is an excellent component of orthogonal protection schemes due to its unique oxidative deprotection.

A common orthogonal pairing is the PMB group with silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBS) group. While PMB ethers are cleaved under oxidative conditions with DDQ, TBS ethers are stable to these conditions but are readily removed with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). For instance, a molecule containing both a PMB-protected alcohol and a TBS-protected alcohol can be selectively deprotected at either position. Treatment with DDQ will cleave the PMB ether, leaving the TBS ether intact. Conversely, treatment with TBAF will remove the TBS group while the PMB ether remains. ucla.edu

The PMB group can also be used orthogonally with benzyl (B1604629) (Bn) ethers. While both are benzyl-type ethers, the electron-rich nature of the PMB group makes it significantly more susceptible to oxidative cleavage. Therefore, DDQ can selectively remove a PMB ether in the presence of a Bn ether. ucla.edu This orthogonality allows for the differential protection of multiple hydroxyl groups within the same molecule.

| Protecting Group 1 | Protecting Group 2 | Reagent for Selective Deprotection of PG1 | Reagent for Selective Deprotection of PG2 |

|---|---|---|---|

| PMB | TBS | DDQ | TBAF |

| PMB | Benzyl (Bn) | DDQ | H₂, Pd/C |

| PMB | Fmoc | DDQ | Piperidine |

The synthesis of complex carbohydrates and glycosides presents a significant challenge due to the high density of functional groups, primarily hydroxyl groups with similar reactivity. The PMB group is a valuable tool in carbohydrate chemistry for the temporary protection of these hydroxyls. wiley-vch.de Its stability to a wide range of reaction conditions used in glycosylation and its selective removal make it a popular choice. nih.gov

In the synthesis of oligosaccharides, multiple hydroxyl groups need to be selectively protected and deprotected to allow for the stepwise addition of monosaccharide units. The PMB group is often used as a "permanent" protecting group for certain hydroxyls while other more labile protecting groups are used at positions that need to be unmasked for glycosylation. For example, in the synthesis of a complex glycosyl phosphatidylinositol (GPI) anchor, PMB ethers were used to mask hydroxyl functions throughout the synthesis. wiley-vch.de The final deprotection of all PMB groups was achieved with trifluoroacetic acid without affecting the glycosidic linkages. wiley-vch.de

The regioselective removal of a PMB group from a poly-PMB-protected carbohydrate is also possible. For example, in a tri-O-PMB protected glucofuranose, the 5-O-PMB group could be selectively removed using a dilute solution of trifluoroacetic acid in dichloromethane, yielding the 5-OH product in good yield. nih.gov This regioselectivity is often attributed to the formation of specific intermediates or the inherent reactivity differences of the protected hydroxyl groups. nih.gov

In peptide synthesis, protecting groups are essential to prevent the polymerization of amino acids and to ensure the formation of the correct peptide sequence. biosynth.com The PMB group has found application in the protection of both the carboxylic acid and the side chains of certain amino acids. nih.gov

The carboxyl group of an amino acid can be protected as a PMB ester. nih.gov This can be achieved by reacting the N-protected amino acid with 4-methoxybenzyl chloride in the presence of a base. nih.gov The resulting PMB ester is stable under many of the conditions used for peptide coupling. The PMB ester can be selectively cleaved under acidic conditions, for example, with trifluoroacetic acid, without affecting other acid-labile protecting groups like the Boc group under certain conditions. nih.gov It is also stable to basic conditions used for the removal of the Fmoc group. nih.gov

The side chains of amino acids with hydroxyl or carboxyl groups, such as serine, threonine, and aspartic acid, can also be protected with the PMB group. For instance, the hydroxyl group of serine can be protected as a PMB ether. This protection prevents unwanted side reactions during peptide synthesis. The PMB ether on the serine side chain can be removed under standard deprotection conditions at the end of the synthesis.

Synthesis of Pharmaceuticals and Bioactive Molecules

The principles of protecting group chemistry are fundamental to medicinal chemistry and the synthesis of pharmaceuticals and other bioactive molecules. The PMB group plays a role in the synthesis of various molecular scaffolds that form the core of these important compounds.

While the ultimate goal of medicinal chemistry is often the development of new therapeutics, the synthesis of molecular scaffolds also serves non-therapeutic purposes, such as in the creation of molecular probes, diagnostic tools, and research compounds for studying biological processes. The PMB group is instrumental in the synthesis of these scaffolds by providing temporary protection of reactive functional groups.

For example, in the synthesis of pyrazolone-based scaffolds, which have applications as sensors and in non-linear optics, the PMB group has been used as a versatile N-protecting group. researchgate.net Starting from 4-methoxybenzylhydrazine, a PMB-protected pyrazolone (B3327878) can be synthesized and subsequently functionalized at various positions. The PMB group can then be conveniently removed by treatment with trifluoroacetic acid to yield the N-unsubstituted pyrazolone scaffold. researchgate.net These scaffolds can then be further elaborated, for instance, by coupling with fluorescent dyes to create molecular probes for biological imaging.

In another example, a PMB protection/deprotection strategy was employed in the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides. researchgate.net The presence of the PMB group on the sulfonamide nitrogen facilitated a nucleophilic displacement reaction that would not proceed otherwise. researchgate.net The PMB group was then easily removed with trifluoroacetic acid. The resulting thiophene (B33073) sulfonamide scaffold can serve as a platform for the development of enzyme inhibitors or as a core structure for combinatorial libraries used in high-throughput screening for biological activity.

The use of PMB protection allows for the efficient construction of these complex molecular architectures, which are valuable tools for chemical biology and drug discovery research, independent of their direct therapeutic application.

Synthesis of 5-Fluorouridine Derivatives

The p-methoxybenzyl (PMB) group, derived from 4-methoxybenzyl alcohol, serves as a crucial protecting group in the synthesis of modified nucleosides, including derivatives of 5-fluorouracil (B62378). A notable example is the facile racemic synthesis of 5,6-dihydro-5-fluorouracil (5-DHFU), a significant metabolite of the widely used chemotherapy drug 5-fluorouracil (5-FU). In this synthesis, the PMB group is used to protect the nitrogen atoms of the pyrimidine (B1678525) ring.

The synthesis commences with the protection of 5-fluorouracil, where both nitrogen atoms are capped with PMB groups to yield 1,3-bis-(4-methoxybenzyl)-5-fluorouracil. This protection is essential to prevent unwanted side reactions during the subsequent reduction step. The reduction of the C5-C6 double bond is then achieved using L-Selectride at low temperatures. The PMB protecting groups can be subsequently removed under oxidative conditions to yield the final product, 5,6-dihydro-5-fluorouracil. This method provides a practical chemical route to a metabolite that is important for biological studies. rroij.com

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | 5-Fluorouracil | 4-Methoxybenzyl bromide, K₂CO₃, DMF | 1,3-Bis-(4-methoxybenzyl)-5-fluorouracil | Protection of nitrogen atoms |

| 2 | 1,3-Bis-(4-methoxybenzyl)-5-fluorouracil | L-Selectride, THF | 1,3-Bis-(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil | Reduction of the C5-C6 double bond |

| 3 | 1,3-Bis-(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil | Oxidative cleavage | 5,6-Dihydro-5-fluorouracil | Deprotection to yield the final product |

Synthesis of Fine Chemicals and Specialty Materials

This compound is a valuable building block in the synthesis of a variety of fine chemicals and specialty materials. Current time information in uMgungundlovu District Municipality, ZA.ddugu.ac.in Its pleasant, sweet, and floral aroma makes it a sought-after ingredient in the fragrance and flavor industries. researchgate.netwikipedia.org It is utilized in the formulation of perfumes, colognes, and home fragrance products, often acting as a middle or base note to enhance the complexity and longevity of the scent. wikipedia.org In the flavor industry, it is used to formulate flavors such as vanilla, chocolate, and various fruit essences. researchgate.net

Beyond fragrances and flavors, this compound is employed in the production of specialty polymers. It can act as a reactive monomer, contributing to the formation of polymers with tailored properties suitable for applications in coatings and adhesives. Current time information in uMgungundlovu District Municipality, ZA.sigmaaldrich.com Furthermore, it serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Current time information in uMgungundlovu District Municipality, ZA.researchgate.net For instance, it is a precursor in the preparation of certain active pharmaceutical ingredients (APIs) and is used in the synthesis of quinolines and other heterocyclic systems. researchgate.net

Regioselective and Stereoselective Transformations involving PMB

The p-methoxybenzyl (PMB) group is a versatile tool for achieving regioselectivity and stereoselectivity in complex organic syntheses. Its ability to be selectively introduced and removed, often under conditions orthogonal to other protecting groups, allows for precise manipulation of multifunctional molecules.